Achieving Lower TiN Film Resistivity with TEMATi Compared to Other Halogen-Free Metalorganic Precursors
In a direct head-to-head comparison for ALD of TiN using N2H4 as a coreactant, TEMATi achieves significantly lower film resistivity compared to TDMAT and TDEAT. The lowest resistivity for halogen-free ALD TiN films corresponds to the precursor with the highest thermal stability, allowing for a higher maximum ALD temperature [1].
| Evidence Dimension | Film Resistivity (μΩ cm) |
|---|---|
| Target Compound Data | 220 μΩ cm at 425 °C |
| Comparator Or Baseline | TDMAT: 400 μΩ cm at 350 °C; TDEAT: 300 μΩ cm at 400 °C; TiCl4: 80 μΩ cm at 500 °C |
| Quantified Difference | Resistivity of TEMATi is 45% lower than TDMAT and 27% lower than TDEAT. |
| Conditions | ALD TiN thin films deposited using N2H4 as a coreactant. Data represents lowest achieved resistivity for each precursor at its optimal deposition temperature. |
Why This Matters
Lower film resistivity is essential for reducing RC delay in advanced semiconductor interconnects, enabling faster device switching speeds and improved overall chip performance.
- [1] Yun, S., Kuo, C.-H., et al. (2023). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. ACS Applied Materials & Interfaces. View Source
